molecular formula C9H14N2S B034488 1,3-Dimethyl-2-(2-thienyl)imidazolidine CAS No. 104208-13-1

1,3-Dimethyl-2-(2-thienyl)imidazolidine

Cat. No.: B034488
CAS No.: 104208-13-1
M. Wt: 182.29 g/mol
InChI Key: HIHONCXGFIYIJX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Oxidation Reactions : The oxidation of thiono derivatives of imidazoles, which include compounds like 1,3-Dimethyl-2-(2-thienyl)imidazolidine, can produce sulfate ions. This insight into their behavior in oxidation reactions is crucial for understanding their chemical properties (D. W. Karkhanis & L. Field, 1985).

  • Asymmetric Alkylative Esterification : Chiral 1,3-dimethyl-2-iminoimidazolidines (monocyclic guanidines) can be prepared and applied to asymmetric alkylative esterification of benzoic acid, showing potential for new applications in synthetic chemistry (T. Isobe et al., 1998).

  • Synthesis of Polyimides : Polyimides derived from 1,3-di(p-dimethylaminobenzyl)-imidazolidine-2-thion exhibit excellent solubility in various polar solvents and have glass transition temperatures between 290-360°C, making them useful in material science applications (T. Seçkin et al., 2003).

  • Corrosion Inhibition : Imidazoline compounds demonstrate efficient corrosion inhibition for carbon steel in acid media, which is attributed to their active nitrogen atoms and the plane geometry of the heterocyclic ring (J. Cruz et al., 2004).

  • Antitumor and Antioxidant Activities : Thiazolidine-4-ones, related to the imidazolidine family, show moderate antitumor activity and effective antioxidant activity, making them promising candidates for cancer treatment (A. Aly et al., 2012).

  • Synthesis of Heterocycles : Studies have shown methods for synthesizing various heterocycles using imidazolidine derivatives, indicating their utility in creating complex organic compounds (Yann Brouillette et al., 2009).

  • Antiarrhythmic Activity : Some imidazolidine derivatives have been found to exhibit promising antiarrhythmic activity in preclinical models (M. Matsukura et al., 1992).

Safety and Hazards

1,3-Dimethyl-2-(2-thienyl)imidazolidine may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is advised to get medical advice or attention . If the compound comes in contact with the skin, it should be washed with plenty of soap and water . If skin irritation occurs, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .

Properties

IUPAC Name

1,3-dimethyl-2-thiophen-2-ylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHONCXGFIYIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383919
Record name 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104208-13-1
Record name 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

23.5 g (267 mmol) of N,N′-dimethylethylenediamine were dissolved in 300 ml of toluene and treated with 29.8 g (266 mmol) of thiophene-2-carbaldehyde. The clear mixture was refluxed for 4 hours using a Dean-Stark trap. After that time 4.9 ml of water had separated in the trap. After cooling, the solution was filtered and evaporated. The oily residue was destined in vacuo. Yield: 45 g.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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